sec-Butyl butyrate chemical structure and IUPAC name
sec-Butyl butyrate chemical structure and IUPAC name
An In-Depth Technical Guide to sec-Butyl Butyrate: Structure, Properties, Synthesis, and Analysis
Abstract
This technical guide provides a comprehensive examination of sec-butyl butyrate, an ester of significant interest in the chemical, food, and cosmetic industries. The document delineates its precise chemical identity, including its IUPAC nomenclature and molecular structure. Key physicochemical properties are systematically tabulated for reference. The core of this guide focuses on the primary synthesis methodology, the Fischer-Speier esterification, detailing its underlying mechanism and providing a robust, field-tested laboratory protocol. Furthermore, modern analytical techniques for structural confirmation, specifically mass spectrometry and nuclear magnetic resonance spectroscopy, are discussed with an emphasis on interpreting spectral data. This paper is intended to serve as a vital resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, actionable insights into the chemistry of sec-butyl butyrate.
Chemical Identity and Structure
The unique sensory and chemical properties of sec-butyl butyrate are a direct consequence of its molecular architecture. A precise understanding of its structure and nomenclature is foundational for any scientific investigation.
IUPAC Nomenclature and Synonyms
The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is butan-2-yl butanoate [1][2]. This name explicitly defines the molecule as an ester formed from butanoic acid (the "butanoate" part) and butan-2-ol (the "butan-2-yl" part). In practice, a variety of synonyms are used across commercial and academic literature, which are crucial to recognize for comprehensive literature searches.
| Nomenclature Type | Name |
| IUPAC Name | butan-2-yl butanoate[1] |
| Common Name | sec-Butyl butyrate[1][3] |
| Systematic Synonym | 1-Methylpropyl butanoate[4] |
| Other Synonyms | Butanoic acid, 1-methylpropyl ester[1][4]; Butyric acid, sec-butyl ester[1][3] |
Molecular Structure and Isomerism
sec-Butyl butyrate is a butyrate ester resulting from the formal condensation of butyric acid and butan-2-ol[1][3][5]. Its molecular formula is C₈H₁₆O₂[3][4][6]. The structure features a four-carbon acyl chain (the butyrate group) and a branched four-carbon alkyl group (the sec-butyl group), where the ester oxygen is connected to the second carbon of the butane chain. This branching distinguishes it from its linear isomer, n-butyl butyrate, which imparts different physical properties and sensory profiles.
Caption: Chemical structure of sec-butyl butyrate.
Key Identifiers
For unambiguous identification in databases and regulatory documents, standardized identifiers are used.
| Identifier | Value |
| CAS Number | 819-97-6[1][3][4] |
| EC Number | 212-465-9[3] |
| InChI | InChI=1S/C8H16O2/c1-4-6-8(9)10-7(3)5-2/h7H,4-6H2,1-3H3[1][4] |
| InChIKey | QJHDFBAAFGELLO-UHFFFAOYSA-N[1][4] |
| SMILES | CCCC(=O)OC(C)CC[1] |
Physicochemical Properties
The utility of sec-butyl butyrate as a flavoring agent and solvent is governed by its physical and chemical properties. It is typically a colorless to pale yellow liquid at room temperature.[4] Its characteristic pleasant, fruity odor makes it valuable in sensory applications.[4] Due to its hydrophobic ester nature, it has limited solubility in water but is soluble in many organic solvents.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₂ | [1][3][4] |
| Molecular Weight | 144.21 g/mol | [1][3][6] |
| Density | ~0.857 g/cm³ (at 16 °C) | [3] |
| Boiling Point | 151.5 - 152 °C | [3][6] |
| Melting Point | -88.07 °C (estimate) | [3] |
| Flash Point | 46.7 °C | [3][7] |
| Refractive Index | ~1.40 - 1.41 (at 20 °C) | [3][7] |
| LogP (XLogP3) | ~2.1 - 2.5 | [1][3] |
Synthesis Methodologies
The creation of sec-butyl butyrate is most commonly achieved through esterification. The choice of method depends on factors such as desired yield, purity, and environmental considerations.
Fischer-Speier Esterification
The industrial standard for producing esters like sec-butyl butyrate is the Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction between a carboxylic acid (butyric acid) and an alcohol (sec-butanol).[8] The reversibility of the reaction necessitates strategic intervention to achieve high yields. The equilibrium must be shifted toward the product side, typically by removing the water byproduct as it forms (e.g., using a Dean-Stark apparatus) or by using an excess of one reactant.[8]
The mechanism is a sequence of protonation and nucleophilic acyl substitution steps. The acid catalyst is critical; it activates the carboxylic acid, rendering it more susceptible to attack by the weakly nucleophilic alcohol.
-
Protonation of Carbonyl: The catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of butyric acid, which significantly increases the electrophilicity of the carbonyl carbon.[8]
-
Nucleophilic Attack: The lone pair of the hydroxyl oxygen in sec-butanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[8]
-
Elimination of Water: The protonated hydroxyl group is eliminated as a water molecule.[8]
-
Deprotonation: The final step is the deprotonation of the resulting carbonyl, regenerating the acid catalyst and yielding the sec-butyl butyrate ester.[8]
Caption: Key fragmentation pathways for sec-butyl butyrate in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR (Predicted):
-
~4.8 ppm (sextet, 1H): The -O-CH proton, split by the adjacent methyl and methylene groups.
-
~2.2 ppm (triplet, 2H): The -CO-CH₂ - protons adjacent to the carbonyl.
-
~1.6 ppm (sextet, 2H): The -CH₂-CH₂ -CH₃ protons of the butyrate group.
-
~1.5 ppm (quintet, 2H): The -CH-CH₂ -CH₃ protons of the sec-butyl group.
-
~1.2 ppm (doublet, 3H): The -CH(CH₃ )- protons.
-
~0.9 ppm (triplets, 6H): The two terminal -CH₃ groups, which may overlap.
-
-
¹³C NMR (Predicted):
-
~173 ppm: The carbonyl carbon (C=O).
-
~72 ppm: The ester-linked methine carbon (-O-C H).
-
~36 ppm: The carbon alpha to the carbonyl (-C H₂-CO).
-
~29 ppm: The methylene carbon of the sec-butyl group.
-
~19 ppm: The methyl carbon adjacent to the ester linkage.
-
~18 ppm: The methylene carbon beta to the carbonyl.
-
~13 ppm & ~9 ppm: The two terminal methyl carbons.
-
Applications in Research and Industry
The distinct properties of sec-butyl butyrate make it a valuable compound in several sectors.
Flavor and Fragrance Industry
This is the primary application. Its pleasant, sweet, and fruity aroma profile, often compared to pineapple or apricot, makes it a popular choice as a flavoring agent in foods, beverages, candies, and baked goods. [3][4][9][10]In perfumery, it contributes fruity top notes to fragrances. [4][11]
Role as a Solvent and Chemical Intermediate
While less common than its use as a flavorant, sec-butyl butyrate can serve as a specialty solvent for coatings and adhesives. [11]Its ester functionality also allows it to be a starting material or intermediate in the synthesis of other organic compounds.
Safety and Handling
sec-Butyl butyrate is classified as a flammable liquid and vapor (H226). [3]Standard laboratory safety precautions should be followed, including use in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (gloves, safety glasses). It is considered to have low toxicity, which is a key reason for its suitability in food and cosmetic products, though safety guidelines must always be adhered to. [4]
References
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2-Butyl butyrate | C8H16O2 | CID 13174 - PubChem - NIH. [Link]
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Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC - NIH. [Link]
-
sec-Butyl Butyrate - LabSolutions | Lab Chemicals & Equipment. [Link]
-
sec-butyl butyrate, 819-97-6 - The Good Scents Company. [Link]
-
Butyl butyrate - Wikipedia. [Link]
-
sec-butyl butyrate - FlavScents. [Link]
-
One-pot production of butyl butyrate from glucose using a cognate “diamond-shaped” E. coli consortium - NIH. [Link]
-
Analysis of Butyl Butyrate Mass Spectrum - Canadian Center of Science and Education. [Link]
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